molecular formula C4H7BN2O2 B13847631 1-Methyl-4-pyrazoleboronic Acid-d3

1-Methyl-4-pyrazoleboronic Acid-d3

Cat. No.: B13847631
M. Wt: 128.94 g/mol
InChI Key: RYGOBSYXIIUFOR-FIBGUPNXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-4-pyrazoleboronic Acid-d3 can be synthesized through various methods. One common synthetic route involves the reaction of 4-pyrazoleboronic acid pinacol ester with iodomethane in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF) at ambient temperature . The reaction mixture is then quenched with a saturated ammonium chloride solution and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over sodium sulfate, and distilled under reduced pressure to obtain the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-pyrazoleboronic Acid-d3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Typical reagents include a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), a base (e.g., potassium carbonate), and an organohalide (e.g., aryl bromide).

    Transesterification: Common reagents include an alcohol and an acid or base catalyst.

Major Products Formed

Mechanism of Action

Properties

Molecular Formula

C4H7BN2O2

Molecular Weight

128.94 g/mol

IUPAC Name

[1-(trideuteriomethyl)pyrazol-4-yl]boronic acid

InChI

InChI=1S/C4H7BN2O2/c1-7-3-4(2-6-7)5(8)9/h2-3,8-9H,1H3/i1D3

InChI Key

RYGOBSYXIIUFOR-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C=C(C=N1)B(O)O

Canonical SMILES

B(C1=CN(N=C1)C)(O)O

Origin of Product

United States

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